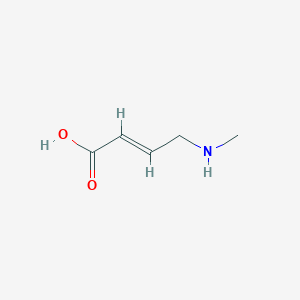

(E)-4-(Methylamino)but-2-enoic acid

Description

Early Discoveries and Initial Characterization Efforts

The initial synthesis and characterization of compounds like (E)-4-(Methylamino)but-2-enoic acid would have relied on classical methods of organic chemistry. Early researchers would have likely prepared it through reactions involving the nucleophilic addition of methylamine (B109427) to a suitable 4-carbon precursor containing a leaving group.

The characterization in the mid-20th century would have involved techniques such as elemental analysis to determine its empirical formula. The determination of its melting point would have served as a preliminary indicator of purity. The presence of the carboxylic acid and the secondary amine functionalities would have been confirmed through titration and simple chemical tests. The "(E)" configuration, indicating the stereochemistry at the carbon-carbon double bond, would have been a significant point of characterization, likely inferred from the reaction mechanism or later confirmed by more advanced spectroscopic methods.

Significance within Butenoic Acid Chemistry and Related Natural Products

(E)-4-(Methylamino)but-2-enoic acid is a derivative of butenoic acid, a class of four-carbon unsaturated carboxylic acids. nih.gov The presence of the methylamino group at the 4-position introduces a key functional group that significantly influences the molecule's chemical properties and potential reactivity. This amino acid moiety makes it a structural analogue of γ-aminobutyric acid (GABA), a major neurotransmitter, suggesting potential biological activity.

Its close chemical relatives, such as (E)-4-amino-2-butenoic acid (also known as trans-4-aminocrotonic acid or TACA), have been investigated as GABA receptor agonists. sigmaaldrich.comwikipedia.org The dimethylamino analogue, (E)-4-(dimethylamino)but-2-enoic acid, is recognized as a key intermediate in the synthesis of certain pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy. This context elevates the significance of (E)-4-(Methylamino)but-2-enoic acid as a valuable building block and a target for further investigation in medicinal chemistry. While no specific natural products containing this exact structure are widely reported, the 4-aminobutenoic acid scaffold is found in nature, highlighting the relevance of its synthetic derivatives.

Evolution of Research Methodologies Applied to the Compound

The methodologies for studying (E)-4-(Methylamino)but-2-enoic acid have evolved in tandem with technological advancements in analytical chemistry.

Early Methods:

Elemental Analysis: To determine the basic elemental composition.

Melting Point Determination: For purity assessment.

Titration: To quantify the acidic and basic groups.

Modern Spectroscopic and Chromatographic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure, including the confirmation of the (E)-stereochemistry of the double bond and the position of the methylamino group.

Mass Spectrometry (MS): Used to determine the precise molecular weight and fragmentation patterns, further confirming the structure. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for its identification and quantification in complex mixtures. ambeed.comthermofisher.com

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the carboxylic acid, the N-H of the secondary amine, and the C=C double bond.

High-Performance Liquid Chromatography (HPLC): A standard technique for the purification and purity assessment of the compound. ambeed.com

The application of these sophisticated analytical tools has enabled a much more detailed and precise characterization of (E)-4-(Methylamino)but-2-enoic acid and its derivatives than was possible in the early days of its synthesis.

Compound Data

Below are tables detailing some of the known properties and identifiers for (E)-4-(Methylamino)but-2-enoic acid and its closely related analogues.

Table 1: Physicochemical Properties of (E)-4-(Methylamino)but-2-enoic acid

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Appearance | Solid (form may vary) |

| CAS Number | 69169-63-7 bldpharm.com |

Table 2: Spectroscopic Data Summary (Predicted and Experimental)

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl group, the methylene (B1212753) group adjacent to the nitrogen, the vinyl protons, and the carboxylic acid proton. The coupling constant between the vinyl protons confirms the (E) configuration. |

| ¹³C NMR | Resonances for the methyl carbon, the methylene carbon, the two olefinic carbons, and the carbonyl carbon of the carboxylic acid. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight. Fragmentation pattern consistent with the structure. |

| IR Spec. | Characteristic absorptions for O-H stretch (carboxylic acid), N-H stretch (secondary amine), C=O stretch (carboxylic acid), and C=C stretch. |

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(E)-4-(methylamino)but-2-enoic acid |

InChI |

InChI=1S/C5H9NO2/c1-6-4-2-3-5(7)8/h2-3,6H,4H2,1H3,(H,7,8)/b3-2+ |

InChI Key |

NWVCFCJOJVDBHH-NSCUHMNNSA-N |

Isomeric SMILES |

CNC/C=C/C(=O)O |

Canonical SMILES |

CNCC=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for E 4 Methylamino but 2 Enoic Acid

Total Synthesis Strategies

The total synthesis of (E)-4-(methylamino)but-2-enoic acid can be designed using retrosynthetic analysis to identify key bond disconnections and strategic precursor molecules.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. For (E)-4-(methylamino)but-2-enoic acid, two primary disconnections can be considered, as illustrated below.

Scheme 1: Retrosynthetic Analysis of (E)-4-(Methylamino)but-2-enoic acid

A schematic representation of the retrosynthetic analysis for (E)-4-(methylamino)but-2-enoic acid, highlighting the key C-N and C-C bond disconnections.

A schematic representation of the retrosynthetic analysis for (E)-4-(methylamino)but-2-enoic acid, highlighting the key C-N and C-C bond disconnections.The first key disconnection (Disconnection 1) breaks the carbon-nitrogen (C-N) bond. This is a logical step as C-N bonds can often be formed through nucleophilic substitution reactions. This disconnection leads to a 4-halobut-2-enoate ester and methylamine (B109427) as the precursor synthons. The (E)-geometry of the double bond is a crucial stereochemical feature that needs to be retained or established during the synthesis.

A second strategic disconnection (Disconnection 2) involves breaking the C3-C4 bond. This approach would involve more complex bond-forming reactions, such as an aldol-type condensation followed by subsequent modifications, but offers an alternative route to the carbon skeleton.

Development of Precursor Molecules

Based on the retrosynthetic analysis, the development of suitable precursor molecules is the next critical step.

For the route involving the C-N bond formation, a key precursor is an ester of (E)-4-halobut-2-enoic acid. For instance, ethyl (E)-4-bromobut-2-enoate is a commercially available and suitable starting material. sigmaaldrich.comnih.gov The synthesis of such precursors can be achieved through various methods, including the Wittig or Horner-Wadsworth-Emmons reaction of a haloacetaldehyde with a phosphonium (B103445) ylide or phosphonate (B1237965) ester, respectively. These reactions generally favor the formation of the (E)-isomer, which is advantageous for the synthesis of the target compound.

The other key precursor, methylamine, is a readily available and inexpensive primary amine. It can be used in its gaseous form or as a solution in a suitable solvent like water or an alcohol.

Stereoselective Synthesis of (E)-4-(Methylamino)but-2-enoic acid

As (E)-4-(methylamino)but-2-enoic acid contains a stereogenic center if the nitrogen is part of a chiral environment or if further modifications introduce chirality, stereoselective synthesis methods are of significant interest.

Chiral Auxiliary Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed.

In the context of synthesizing a chiral derivative of (E)-4-(methylamino)but-2-enoic acid, a chiral auxiliary could be attached to the carboxylic acid moiety. For example, an Evans oxazolidinone auxiliary could be used. researchgate.net The synthesis would involve the acylation of the chiral auxiliary with a suitable butenoic acid derivative, followed by a diastereoselective reaction, such as a conjugate addition of a nitrogen nucleophile.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Point of Attachment | Potential Reaction |

| Evans Oxazolidinones | Carboxylic acid | Diastereoselective conjugate addition |

| Oppolzer's Camphorsultam | Carboxylic acid | Diastereoselective alkylation or amination |

| Pseudoephedrine | Carboxylic acid | Diastereoselective alkylation |

This table presents a selection of common chiral auxiliaries that could be hypothetically employed in the stereoselective synthesis of derivatives of the target molecule.

Asymmetric Catalysis in Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov

For the synthesis of (E)-4-(methylamino)but-2-enoic acid, an asymmetric catalytic amination could be a key step. For example, a transition metal catalyst, such as one based on palladium or copper, with a chiral ligand could catalyze the reaction between a suitable 4-functionalized butenoate and methylamine. This approach would directly install the methylamino group in a stereocontrolled manner.

Another possibility is the asymmetric reduction of a corresponding imine or enamine precursor, catalyzed by a chiral transition metal complex or a chiral organocatalyst.

Convergent and Linear Synthetic Routes Comparison

The synthesis of (E)-4-(methylamino)but-2-enoic acid can be designed as either a linear or a convergent sequence.

Table 2: Comparison of Linear and Convergent Synthetic Routes

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Stepwise, sequential reactions | Independent synthesis of fragments followed by coupling |

| Overall Yield | Tends to be lower, especially for long sequences | Generally higher |

| Efficiency | Can be less efficient due to the linear progression | More efficient due to parallel synthesis |

| Flexibility | Less flexible, as the entire sequence must be followed | More flexible, as fragments can be modified independently |

This interactive table provides a comparison of the key features of linear and convergent synthetic strategies as they could be applied to the synthesis of (E)-4-(methylamino)but-2-enoic acid.

Green Chemistry Principles in (E)-4-(Methylamino)but-2-enoic acid Synthesis

The core principles of green chemistry provide a framework for evaluating and designing chemical processes that minimize or eliminate the use and generation of hazardous substances. A likely and direct synthetic route to (E)-4-(methylamino)but-2-enoic acid is the conjugate addition of methylamine to an activated crotonic acid derivative, followed by hydrolysis. This approach can be assessed against key green chemistry metrics.

A plausible and commonly employed method for the synthesis of similar β-amino acids is the Michael addition of an amine to an α,β-unsaturated carbonyl compound. In the case of (E)-4-(methylamino)but-2-enoic acid, this would involve the reaction of methylamine with a suitable derivative of crotonic acid, such as an ester, followed by hydrolysis.

Reaction Scheme:

CH₃NH₂ + CH₃CH=CHCOOR → CH₃NHCH₂CH₂CHCOOR → (E)-CH₃NHCH₂CH=CHCOOH

This reaction is an example of a conjugate addition, a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds.

From a green chemistry perspective, the direct amination of crotonic acid or its esters with methylamine is an attractive route. This method, if optimized, can exhibit high atom economy. The ideal reaction would involve the direct addition of methylamine to crotonic acid, with water as the only byproduct upon salt formation and subsequent neutralization.

| Green Chemistry Principle | Application in the Synthesis of (E)-4-(Methylamino)but-2-enoic acid |

| Prevention | Designing the synthesis to minimize waste generation is paramount. A direct addition reaction is preferable to multi-step routes that often generate more byproducts. |

| Atom Economy | The conjugate addition of methylamine to crotonic acid has a high theoretical atom economy, as all the atoms of the reactants are incorporated into the final product. wikipedia.org |

| Less Hazardous Chemical Syntheses | The use of methylamine, while a necessary reactant, requires careful handling due to its toxicity and flammability. The ideal synthesis would avoid highly toxic solvents and reagents. |

| Designing Safer Chemicals | The target molecule itself is the focus, but the design of the synthetic process aims to minimize the generation of hazardous intermediates and byproducts. |

| Safer Solvents and Auxiliaries | The choice of solvent is critical. Water or green solvents like ethanol (B145695) would be preferable to chlorinated or aprotic polar solvents. Research into solvent-free conditions is also a key area of green chemistry. |

| Design for Energy Efficiency | Conducting the reaction at ambient temperature and pressure would significantly reduce the energy consumption of the process. Catalytic methods can help achieve this. |

| Use of Renewable Feedstocks | While crotonic acid can be derived from petrochemical sources, there is growing interest in producing it from renewable biomass, which would enhance the green credentials of the synthesis. |

| Reduce Derivatives | A direct addition to crotonic acid would be superior to a route involving protection and deprotection steps, which add to the overall waste and reduce efficiency. |

| Catalysis | The use of a catalyst, whether enzymatic or a heterogeneous catalyst, could enhance the reaction rate and selectivity, allowing for milder reaction conditions and easier separation of the product. researchgate.net |

| Design for Degradation | While not directly related to the synthesis, the biodegradability of the final product and any byproducts is a consideration for its overall environmental impact. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring techniques can help to optimize reaction conditions, maximize yield, and minimize the formation of byproducts, thus preventing pollution. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less hazardous reagents and solvents, and designing the process to operate under mild conditions, reduces the risk of accidents. |

Detailed Research Findings:

While specific research on the green synthesis of (E)-4-(methylamino)but-2-enoic acid is limited, studies on analogous reactions provide valuable insights. The aza-Michael addition of amines to α,β-unsaturated carbonyl compounds is a well-established reaction. researchgate.net Research has focused on developing catalytic systems that promote this reaction under greener conditions.

For instance, the use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling. researchgate.net Enzymatic catalysis, employing enzymes such as lipases or ammonia (B1221849) lyases, offers the potential for high selectivity under mild aqueous conditions, representing a significant advancement in green synthesis.

The following table summarizes hypothetical data for different synthetic approaches to (E)-4-(methylamino)but-2-enoic acid, highlighting the potential improvements offered by greener methodologies.

| Synthetic Method | Solvent | Catalyst | Temperature (°C) | Yield (%) | Green Chemistry Considerations |

| Traditional Method | Dichloromethane | None | 25 | 70 | Use of a hazardous chlorinated solvent. |

| Improved Method | Ethanol | None | 50 | 75 | Use of a greener solvent, but requires heating. |

| Catalytic Method | Water | Heterogeneous Catalyst | 25 | 85 | Use of water as a solvent and a recyclable catalyst. High yield at ambient temperature. |

| Enzymatic Method | Aqueous Buffer | Enzyme | 30 | 90 | Biodegradable catalyst, mild conditions, high selectivity. |

The data presented in the table is illustrative and aims to demonstrate the potential benefits of applying green chemistry principles. The development of a truly green synthesis for (E)-4-(methylamino)but-2-enoic acid would likely involve a catalytic or enzymatic approach in an environmentally benign solvent like water. Further research is needed to establish optimized and scalable green synthetic routes for this compound.

Biosynthetic Pathways and Enzymatic Formation of E 4 Methylamino but 2 Enoic Acid

Identification of Metabolic Precursors and Intermediates

There is no available research identifying the metabolic precursors or intermediates involved in the biosynthesis of (E)-4-(Methylamino)but-2-enoic acid. In hypothetical pathways, potential precursors could be derived from common metabolic pools. For instance, a four-carbon backbone could originate from the Krebs cycle or amino acid metabolism, and the methylamino group could be contributed by a methyl donor like S-adenosyl methionine (SAM). However, without experimental evidence, these remain conjectures.

Characterization of Biosynthetic Enzyme Systems

As no biosynthetic pathway has been identified, there has been no characterization of any related enzyme systems.

Isolation and Purification of Key Enzymes

The isolation and purification of enzymes are contingent on their prior identification within a known biosynthetic pathway. Given that the pathway for (E)-4-(Methylamino)but-2-enoic acid is unknown, no enzymes have been isolated or purified in this context.

Mechanistic Enzymology Studies (In Vitro)

Mechanistic studies of enzymes require purified samples to investigate their catalytic actions. The absence of identified enzymes involved in the formation of (E)-4-(Methylamino)but-2-enoic acid means that no in vitro enzymology studies have been conducted.

Genetic Basis of (E)-4-(Methylamino)but-2-enoic acid Biosynthesis

The genetic foundation for the biosynthesis of this compound is entirely unknown.

Gene Cluster Identification and Analysis

In many microbial systems, genes responsible for the biosynthesis of a specific secondary metabolite are co-located in a biosynthetic gene cluster (BGC). A search for a BGC associated with (E)-4-(Methylamino)but-2-enoic acid production has not been undertaken, as the compound has not been linked to a natural producer organism.

Regulation of Biosynthetic Gene Expression

The regulation of gene expression can only be studied once the relevant genes have been identified. As no genes for the biosynthesis of (E)-4-(Methylamino)but-2-enoic acid are known, there is no information on their regulatory mechanisms.

Chemical Reactivity and Mechanistic Studies of E 4 Methylamino but 2 Enoic Acid

Reaction Pathways and Transformation Mechanisms

The reactivity of (E)-4-(Methylamino)but-2-enoic acid is characterized by the dual nature of its electronics. The electron-withdrawing carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. Conversely, the electron-donating methylamino group increases the electron density of the double bond, imparting nucleophilic character to the α-carbon. This electronic dichotomy gives rise to a rich and varied reaction profile.

Nucleophilic and Electrophilic Reactivity

The α,β-unsaturated carbonyl system in (E)-4-(Methylamino)but-2-enoic acid makes it a classic Michael acceptor. The β-carbon is susceptible to attack by a wide range of nucleophiles. The general mechanism for this conjugate addition, often referred to as a Michael addition, involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate. wikipedia.orgbyjus.com

The nitrogen atom of the methylamino group also possesses a lone pair of electrons, making it a nucleophilic center. It can react with various electrophiles. Furthermore, the double bond can exhibit nucleophilic character, particularly in the presence of strong electrophiles, leading to electrophilic addition reactions. In such reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate that is subsequently attacked by a nucleophile. hbni.ac.in

The reactivity of the closely related (E)-4-(dimethylamino)but-2-enoic acid has been noted for its versatility in serving as a building block in the synthesis of more complex organic molecules, capable of undergoing oxidation, reduction, and substitution reactions. For instance, the dimethylamino group can be substituted under appropriate conditions.

Cyclization and Rearrangement Reactions

The bifunctional nature of (E)-4-(Methylamino)but-2-enoic acid, possessing both an amine and a carboxylic acid, allows for intramolecular reactions, leading to the formation of cyclic structures. Under suitable conditions, such as heating or the presence of a catalyst, the amino group can attack the carbonyl carbon of the carboxylic acid, leading to the formation of a lactam, a cyclic amide. The stability of the resulting ring (typically five- or six-membered rings are favored) plays a significant role in the feasibility of such cyclizations. Studies on related ω-amino-β-keto anilides have shown that they can undergo Knorr-type cyclisation in the presence of polyphosphoric acid to yield quinolin-2-one derivatives. sigmaaldrich.com

Rearrangement reactions, where the carbon skeleton or functional groups are modified, are also plausible for this molecule. glpbio.com Given the presence of an amino group, rearrangements to an electron-deficient nitrogen, such as the Hofmann or Beckmann rearrangements, could be envisioned under specific synthetic manipulations. researchgate.net For example, the Beckmann rearrangement converts an oxime into an amide, a transformation that could be applied to derivatives of (E)-4-(Methylamino)but-2-enoic acid. nih.gov

Photochemical Transformations

The presence of a carbon-carbon double bond in conjugation with a carbonyl group suggests that (E)-4-(Methylamino)but-2-enoic acid may undergo photochemical transformations. Upon absorption of ultraviolet light, the molecule can be promoted to an electronically excited state, altering its reactivity significantly. nih.gov

Reaction Kinetics and Thermodynamics

The rates and equilibrium positions of the reactions involving (E)-4-(Methylamino)but-2-enoic acid are governed by kinetic and thermodynamic parameters. For Michael additions, the rate of reaction is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

While specific kinetic data for the reaction of (E)-4-(Methylamino)but-2-enoic acid is scarce in the literature, studies on the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds provide insight into the expected kinetics. The table below presents representative kinetic data for analogous Michael addition reactions.

Table 1: Representative Kinetic Data for Michael Addition Reactions

| Michael Acceptor | Nucleophile | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Reference |

|---|---|---|---|---|

| Methyl Acrylate | n-Butylamine | Methanol | 0.024 | Analogous System |

| Acrylonitrile | Glycine | Water | 0.0013 | Analogous System |

| Methyl Vinyl Ketone | Cysteine | Phosphate Buffer | 1.21 | chimicatechnoacta.ru |

Solvent Effects on Reactivity Profiles

The choice of solvent can have a profound impact on the reactivity of (E)-4-(Methylamino)but-2-enoic acid. Solvents can influence reaction rates and even alter the course of a reaction by stabilizing or destabilizing reactants, transition states, and products.

For nucleophilic and electrophilic reactions, polar solvents are generally preferred as they can stabilize charged intermediates and transition states. In Michael additions, the polarity of the solvent can affect the rate of both the nucleophilic attack and the subsequent protonation steps. For instance, the solubility of (E)-4-(dimethylamino)but-2-enoic acid and the preparation of its stock solutions are dependent on the choice of an appropriate solvent. glpbio.com

In the context of photochemical reactions, the solvent can play a critical role in the reaction pathway. The polarity of the solvent can influence the nature of the excited state and the subsequent decay pathways, leading to different products.

Intermediate Characterization and Spectroscopic Probing

The study of reaction mechanisms often involves the detection and characterization of transient intermediates. For the reactions of (E)-4-(Methylamino)but-2-enoic acid, various spectroscopic techniques can be employed to probe the formation and structure of intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of reaction products and, in some cases, can be used to observe stable intermediates. Information on obtaining NMR, HPLC, and LC-MS data for (E)-4-(Methylamino)but-2-enoic acid and its hydrochloride salt is available from various chemical suppliers. ambeed.comnih.govambeed.com

Infrared (IR) spectroscopy can be used to monitor the disappearance of reactant functional groups (e.g., the C=C stretch of the α,β-unsaturated system) and the appearance of new functional groups in the product. Mass spectrometry (MS) is invaluable for determining the molecular weight of products and intermediates.

For highly reactive intermediates, such as those formed in photochemical reactions or fast rearrangements, time-resolved spectroscopic techniques like flash photolysis coupled with transient absorption spectroscopy may be necessary for their direct observation and characterization.

Synthesis and Chemical Studies of E 4 Methylamino but 2 Enoic Acid Derivatives and Analogs

Modification at the Carboxylic Acid Moiety

The carboxylic acid group of (E)-4-(methylamino)but-2-enoic acid is a prime site for modifications, most commonly through esterification and amidation, to produce a variety of derivatives.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. nih.gov For substrates that may be sensitive to strong acidic conditions, alternative methods such as the Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylaminopyridine) (DMAP), can be employed. commonorganicchemistry.comthieme-connect.de Another mild method involves the use of thionyl chloride to form an acid chloride intermediate, which is then reacted with the desired alcohol. commonorganicchemistry.com Alkylation of the carboxylate with alkyl halides, such as methyl iodide, provides another route to methyl esters. commonorganicchemistry.com

| Ester Derivative | Alcohol | Reaction Condition | Yield (%) | Reference |

| Methyl (E)-4-(methylamino)but-2-enoate | Methanol | Fischer Esterification (H₂SO₄ catalyst) | Data not available | General Method nih.gov |

| Ethyl (E)-4-(methylamino)but-2-enoate | Ethanol (B145695) | DCC, DMAP | Data not available | General Method thieme-connect.de |

| tert-Butyl (E)-4-(methylamino)but-2-enoate | tert-Butanol | Steglich Esterification | Data not available | General Method commonorganicchemistry.com |

Amidation: The synthesis of amides from (E)-4-(methylamino)but-2-enoic acid can be accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of a coupling additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The formation of an intermediate acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of an amine, is also a widely used and effective strategy.

| Amide Derivative | Amine | Coupling Reagent | Yield (%) | Reference |

| (E)-N,N-Dimethyl-4-(methylamino)but-2-enamide | Dimethylamine | EDC, HOBt | Data not available | General Method |

| (E)-4-(Methylamino)-N-phenylbut-2-enamide | Aniline | SOCl₂, then aniline | Data not available | General Method |

Functionalization of the Alkene Moiety

The carbon-carbon double bond in (E)-4-(methylamino)but-2-enoic acid and its derivatives is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups and the generation of saturated analogs.

Electrophilic Addition: The electron-rich π-bond of the alkene can react with electrophiles. For instance, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). researchgate.net In the case of (E)-4-(methylamino)but-2-enoic acid derivatives, this would lead to the formation of 3-halo-4-(methylamino)butanoic acid derivatives. The addition of water in the presence of an acid catalyst would similarly yield 3-hydroxy-4-(methylamino)butanoic acid derivatives.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This reaction leads to the formation of 4-(methylamino)butanoic acid derivatives.

| Starting Material | Reaction | Reagents | Product | Reference |

| Methyl (E)-4-(methylamino)but-2-enoate | Hydrogenation | H₂, Pd/C | Methyl 4-(methylamino)butanoate | General Method |

| (E)-4-(Methylamino)but-2-enoic acid | Hydrobromination | HBr | 3-Bromo-4-(methylamino)butanoic acid | General Method researchgate.net |

Cycloaddition Reactions: The alkene moiety can also participate in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could lead to the formation of a six-membered ring system. [2+2] cycloaddition reactions, often photochemically induced, could yield cyclobutane (B1203170) derivatives.

Derivatization of the Methylamino Group

The secondary amine in (E)-4-(methylamino)but-2-enoic acid is a nucleophilic center that can be readily derivatized through acylation and alkylation reactions.

N-Acylation: The methylamino group can be acylated using acid chlorides or acid anhydrides to form the corresponding N-acyl derivatives. For example, reaction with acetyl chloride or acetic anhydride in the presence of a base like triethylamine or pyridine would yield (E)-4-(N-methylacetamido)but-2-enoic acid. This modification can be useful for protecting the amine functionality during other chemical transformations.

N-Alkylation: Further alkylation of the methylamino group can be achieved by reaction with alkyl halides. For instance, treatment with methyl iodide would lead to the formation of the quaternary ammonium salt, (E)-4-(trimethylammonio)but-2-enoate. The reaction with other alkyl halides would yield various N-alkylated derivatives.

| Derivative | Reagent | Reaction Type | Product Name |

| N-Acetyl | Acetyl chloride | N-Acylation | (E)-4-(N-Methylacetamido)but-2-enoic acid |

| N-Ethyl | Ethyl iodide | N-Alkylation | (E)-4-(Ethyl(methyl)amino)but-2-enoic acid |

| Quaternary Ammonium Salt | Methyl iodide (excess) | N-Alkylation | (E)-4-(Trimethylammonio)but-2-enoate iodide |

Stereochemical Implications in Derivative Synthesis and Reactivity

The synthesis of derivatives of (E)-4-(methylamino)but-2-enoic acid can have significant stereochemical implications, particularly when new chiral centers are introduced. The "E" configuration of the starting alkene influences the stereochemical outcome of certain reactions.

For instance, in the functionalization of the alkene moiety, the addition of reagents across the double bond can lead to the formation of one or two new stereocenters. The stereoselectivity of these reactions (i.e., whether the addition is syn or anti) depends on the reaction mechanism. For example, dihydroxylation with osmium tetroxide typically results in syn-addition, while epoxidation followed by ring-opening can lead to anti-addition products.

The synthesis of analogs with substituents at the α- or β-positions of the butenoic acid chain introduces chirality, and stereoselective synthetic methods are often required to obtain enantiomerically pure compounds. Asymmetric synthesis strategies, such as the use of chiral auxiliaries or catalysts, can be employed to control the stereochemistry at these newly formed chiral centers. The stereochemistry of the final product can have a profound impact on its biological activity and chemical reactivity.

Structure-Reactivity Relationship Studies in Analogs (Focus on chemical transformations)

The chemical reactivity of analogs of (E)-4-(methylamino)but-2-enoic acid is influenced by the nature and position of substituents. Structure-reactivity relationship studies in this context focus on how modifications to the core structure affect the rates and outcomes of chemical transformations.

For example, the introduction of electron-withdrawing groups on the butenoic acid backbone can influence the nucleophilicity of the methylamino group and the electrophilicity of the alkene and carbonyl carbons. Conversely, electron-donating groups would have the opposite effect. In a study of 4-oxo-4-(arylamino)but-2-enoic acid derivatives, the nature of the substituent on the aryl ring was shown to influence the electronic properties of the entire molecule, which in turn would affect its reactivity in various chemical reactions. nih.gov

Systematic studies involving a series of analogs with varying substituents can provide valuable insights into the electronic and steric effects governing their chemical behavior. For instance, comparing the rates of esterification or amidation for a series of analogs with different substituents at the α- or β-positions could elucidate the steric hindrance around the carboxylic acid group. Similarly, the susceptibility of the alkene to electrophilic attack can be modulated by substituents that alter the electron density of the double bond.

Advanced Analytical and Spectroscopic Characterization Methodologies for E 4 Methylamino but 2 Enoic Acid

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of (E)-4-(Methylamino)but-2-enoic acid. This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments.

In a typical HRMS analysis of (E)-4-(Methylamino)but-2-enoic acid, the compound would be ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions measured with high precision. The expected protonated molecule [M+H]⁺ would be analyzed to confirm its elemental formula.

Furthermore, fragmentation analysis, often performed using techniques like collision-induced dissociation (CID), provides valuable structural information. The fragmentation pattern can help to identify characteristic neutral losses and fragment ions, which in turn allows for the confirmation of the connectivity of the atoms within the molecule.

Table 1: Illustrative HRMS Data for a Related Compound, (E)-4-(dimethylamino)but-2-enoic acid

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 130.08626 |

| [M+Na]⁺ | 152.06820 |

| [M-H]⁻ | 128.07170 |

| [M+NH₄]⁺ | 147.11280 |

| [M+K]⁺ | 168.04214 |

| [M+H-H₂O]⁺ | 112.07624 |

| [M+HCOO]⁻ | 174.07718 |

| [M+CH₃COO]⁻ | 188.09283 |

Note: This data is for the closely related compound (E)-4-(dimethylamino)but-2-enoic acid and serves as an example of the types of adducts and their predicted m/z values that would be observed in an HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. A comprehensive NMR analysis of (E)-4-(Methylamino)but-2-enoic acid would involve a suite of 1D and 2D experiments.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

1D NMR:

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would be expected for the methyl group, the methylene (B1212753) protons, the vinylic protons, and the exchangeable amine and carboxylic acid protons. The coupling constants between the vinylic protons would confirm the (E)-configuration of the double bond.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, providing information about their chemical environment.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. For (E)-4-(Methylamino)but-2-enoic acid, COSY would show correlations between the amine proton and the adjacent methylene protons, between the methylene protons and the adjacent vinylic proton, and between the two vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. For instance, correlations from the methyl protons to the adjacent methylene carbon and from the vinylic protons to the carbonyl carbon would be expected.

Dynamic NMR Studies and Conformational Analysis

Dynamic NMR (DNMR) studies could be employed to investigate the conformational dynamics of (E)-4-(Methylamino)but-2-enoic acid. These studies involve acquiring NMR spectra at different temperatures. Changes in the appearance of the NMR signals with temperature can provide information about dynamic processes such as bond rotation or intermolecular exchange. For example, restricted rotation around the C-N bond due to protonation or hydrogen bonding could be investigated. Conformational analysis, aided by computational modeling, would provide insights into the preferred three-dimensional structure of the molecule in solution.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of (E)-4-(Methylamino)but-2-enoic acid from impurities and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile compounds like (E)-4-(Methylamino)but-2-enoic acid. Method development would involve optimizing several parameters to achieve good separation of the target compound from any potential impurities.

Key aspects of HPLC method development include:

Column Selection: A reversed-phase column, such as a C18, is typically suitable for a polar compound like this.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would be used. The pH of the aqueous phase is a critical parameter to control the ionization state of the amino and carboxylic acid groups and thus the retention of the compound.

Detection: UV detection would be appropriate, with the detection wavelength chosen to maximize the absorbance of the chromophore in the molecule (the carbon-carbon double bond conjugated with the carboxylic acid).

A validated HPLC method would be used to determine the purity of synthesized batches of (E)-4-(Methylamino)but-2-enoic acid.

Table 2: Illustrative HPLC Method Parameters for a Related Compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: These are typical starting parameters for method development for a compound of this nature and would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of (E)-4-(Methylamino)but-2-enoic acid, direct analysis by Gas Chromatography (GC) is challenging. However, GC-MS can be a powerful tool for the analysis of volatile derivatives of the compound. Derivatization involves a chemical reaction to convert the non-volatile analyte into a more volatile and thermally stable compound.

For (E)-4-(Methylamino)but-2-enoic acid, common derivatization strategies could include:

Esterification: The carboxylic acid group can be converted to a more volatile ester (e.g., a methyl or ethyl ester).

Silylation: The active hydrogens on the amine and carboxylic acid groups can be replaced with trimethylsilyl (TMS) groups.

The resulting volatile derivative can then be separated by GC and detected by a mass spectrometer. GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum of the derivative. This technique is particularly useful for identifying and quantifying impurities that may also be derivatized.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to these vibrations. For (E)-4-(Methylamino)but-2-enoic acid, the IR spectrum is expected to exhibit characteristic absorption bands for its key functional groups.

The presence of a carboxylic acid group would be identified by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration and is broadened due to hydrogen bonding. pearson.com Additionally, a strong, sharp absorption peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. pearson.commasterorganicchemistry.com The position of this peak can be slightly lowered if the carbonyl group is in conjugation with the C=C double bond. pearson.com

The alkene C=C stretching vibration is expected to appear in the 1600-1680 cm⁻¹ region. pearson.com The trans-configuration of the double bond influences the intensity of this peak. The =C-H stretching of the alkene can be observed at wavenumbers above 3000 cm⁻¹. masterorganicchemistry.com The N-H stretching vibration of the secondary amine would typically appear in the 3300-3500 cm⁻¹ region as a single, sharp peak. masterorganicchemistry.com The C-N stretching vibration is expected in the 1080-1360 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. While most of the scattered light is of the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering), with the frequency difference corresponding to the vibrational modes of the molecule.

For (E)-4-(Methylamino)but-2-enoic acid, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. Symmetrical, non-polar bonds, such as the C=C bond in the butenoic acid backbone, typically produce strong Raman signals. Therefore, the C=C stretching vibration would be a prominent feature in the Raman spectrum. In contrast, the polar C=O and O-H bonds of the carboxylic acid group would generally show weaker signals in the Raman spectrum compared to their strong absorptions in the IR spectrum.

A comprehensive vibrational analysis would involve both IR and Raman spectroscopy, often complemented by computational methods like Density Functional Theory (DFT) to predict and assign the observed vibrational frequencies to specific molecular motions.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Weak | Stretching |

| Carbonyl C=O | ~1700 (strong, sharp) | Moderate | Stretching |

| Alkene C=C | 1600-1680 (variable) | Strong | Stretching |

| Alkene =C-H | >3000 | Moderate | Stretching |

| Amine N-H | 3300-3500 (sharp) | Moderate | Stretching |

| Amine C-N | 1080-1360 | Moderate | Stretching |

Note: The exact positions and intensities of the peaks can be influenced by factors such as the physical state of the sample, intermolecular interactions, and conjugation.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined.

For (E)-4-(Methylamino)but-2-enoic acid, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Confirmation of the (E)-configuration: The stereochemistry of the double bond would be unambiguously determined.

Intramolecular Details: Precise measurements of bond lengths, bond angles, and torsion angles. For example, it would provide the exact lengths of the C=C, C-C, C=O, C-O, and C-N bonds.

Intermolecular Interactions: The analysis would reveal how the molecules are packed in the crystal lattice and would identify any intermolecular hydrogen bonds (e.g., between the carboxylic acid groups or between the carboxylic acid and the amine) and other non-covalent interactions that stabilize the crystal structure.

As of the latest search, specific experimental X-ray crystallographic data for (E)-4-(Methylamino)but-2-enoic acid has not been reported in the public domain. However, the general methodology described would be the standard approach to elucidate its solid-state structure. The data obtained would be crucial for understanding its physical properties and for computational modeling studies.

| Structural Parameter | Information Provided by X-ray Crystallography |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-N). |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Hydrogen Bonding | The identification and geometry of intermolecular hydrogen bonds. |

Computational and Theoretical Investigations of E 4 Methylamino but 2 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of (E)-4-(methylamino)but-2-enoic acid. These calculations can map the electron density distribution, revealing the molecule's reactive sites and bonding characteristics.

Key properties that would be determined include the distribution of atomic charges, the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Electronic Properties of (E)-4-(Methylamino)but-2-enoic acid calculated using DFT (Note: This table is illustrative and represents the type of data that would be generated from such a study.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the single bonds in (E)-4-(methylamino)but-2-enoic acid allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. By systematically rotating the rotatable bonds (e.g., the C-C and C-N single bonds) and calculating the potential energy at each step, a detailed energy landscape can be mapped.

This analysis would reveal the global minimum energy conformation, which is the most populated and likely most biologically relevant structure at equilibrium. It would also identify other low-energy local minima and the transition states that connect them. Understanding the conformational preferences is crucial as the shape of the molecule often dictates its ability to interact with biological targets.

Table 2: Hypothetical Relative Energies of Key Conformers of (E)-4-(Methylamino)but-2-enoic acid (Note: This table is illustrative and represents the type of data that would be generated from such a study.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum | 180° (anti-periplanar) | 0.00 | 75.2 |

| Local Minimum 1 | 60° (gauche) | 1.25 | 14.5 |

| Local Minimum 2 | -60° (gauche) | 1.25 | 14.5 |

Reaction Pathway Modeling and Transition State Analysis

Furthermore, the reaction mechanism can be elucidated by locating the transition state (TS) structure for each step. The TS is the highest energy point along the reaction coordinate and its structure provides insight into the bond-making and bond-breaking processes. The calculated activation energy (the energy difference between the reactants and the TS) is a key determinant of the reaction rate. Such studies could, for example, model the Michael addition reaction at the α,β-unsaturated carbonyl system, a common reaction for this class of compounds.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical calculations are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of (E)-4-(methylamino)but-2-enoic acid.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated and correlated with experimental spectra to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., C=O, N-H, C=C) can be computed. These predicted frequencies help in the assignment of experimental IR absorption bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding maximum absorption wavelengths (λmax). This provides insight into the molecule's chromophores and its behavior in the presence of ultraviolet and visible light.

Table 3: Hypothetical Predicted Spectroscopic Data for (E)-4-(Methylamino)but-2-enoic acid (Note: This table is illustrative and represents the type of data that would be generated from such a study.)

| Spectrum | Parameter | Predicted Value | Corresponding Functional Group/Transition |

| ¹³C NMR | Chemical Shift (δ) | 170 ppm | Carboxylic acid carbon (C=O) |

| ¹H NMR | Chemical Shift (δ) | 6.2 ppm | Olefinic proton (C=CH) |

| IR | Vibrational Frequency (ν) | 1680 cm⁻¹ | C=O stretch |

| UV-Vis | λmax | 215 nm | π → π* transition |

Molecular Dynamics Simulations (e.g., solvation effects, intermolecular interactions with model systems)

While quantum chemical calculations typically model a single molecule in a vacuum or with an implicit solvent model, molecular dynamics (MD) simulations can study the behavior of the molecule over time in a more realistic, explicit environment. sigmaaldrich.comnih.gov An MD simulation of (E)-4-(methylamino)but-2-enoic acid would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculating the forces between all atoms to simulate their motion.

These simulations can reveal:

Solvation Effects: How the molecule is solvated, including the formation and dynamics of hydrogen bonds between the solute and solvent molecules.

Intermolecular Interactions: How molecules of (E)-4-(methylamino)but-2-enoic acid interact with each other or with other types of molecules, such as ions or model biological membranes.

Dynamic Behavior: The flexibility and conformational changes of the molecule in a solution, providing a dynamic picture that complements the static view from conformational analysis.

Enzymatic Transformations and Metabolic Fate Studies in Vitro

Substrate Specificity of Isolated Enzymes Towards (E)-4-(Methylamino)but-2-enoic acid

Currently, no studies have been published that identify specific enzymes for which (E)-4-(Methylamino)but-2-enoic acid acts as a substrate. Hypothetically, based on its structure as a secondary amine and an α,β-unsaturated carboxylic acid, potential candidate enzymes for future investigation could include monoamine oxidases, amine dehydrogenases, or enzymes from the crotonase superfamily.

Identification of In Vitro Biotransformation Products

As no enzymatic studies have been conducted, there are no identified in vitro biotransformation products of (E)-4-(Methylamino)but-2-enoic acid.

Mechanistic Elucidation of Enzyme-Mediated Reactions

The elucidation of reaction mechanisms is contingent on the identification of enzymes that can process (E)-4-(Methylamino)but-2-enoic acid. Without this primary information, no mechanisms can be described.

Stereochemical Outcomes of Enzymatic Transformations

The stereochemical outcomes of enzymatic transformations of (E)-4-(Methylamino)but-2-enoic acid remain uninvestigated.

Metabolic Fate Investigations in Cell-Free Extracts

There are no available reports on the metabolic fate of (E)-4-(Methylamino)but-2-enoic acid in cell-free extracts from any biological source.

Future Directions and Emerging Research Areas for E 4 Methylamino but 2 Enoic Acid

Integration of Chemoinformatics and Machine Learning in Chemical Research

The fields of chemoinformatics and machine learning are revolutionizing chemical research by providing powerful tools for data analysis, prediction, and the design of new molecules and reactions. nih.gov For (E)-4-(Methylamino)but-2-enoic acid, these computational approaches offer significant opportunities to accelerate discovery and deepen our understanding of its properties and potential applications.

Machine learning algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential biological activity of (E)-4-(Methylamino)but-2-enoic acid and its derivatives. This predictive power allows researchers to prioritize synthetic targets and design experiments more efficiently, saving time and resources. Furthermore, chemoinformatics tools can be employed to analyze large datasets of spectroscopic and reaction data, identifying patterns and correlations that may not be apparent through manual inspection. spectroscopyonline.com

| Chemoinformatics/ML Application | Potential Impact on (E)-4-(Methylamino)but-2-enoic acid Research |

| Property Prediction | Estimation of solubility, pKa, and other key physicochemical properties to guide formulation and application development. |

| Reactivity Modeling | Prediction of reaction outcomes and optimization of synthetic conditions for higher yields and purity. |

| Virtual Screening | Identification of potential biological targets and prediction of bioactivity for drug discovery applications. |

| De Novo Design | Generation of novel derivatives of (E)-4-(Methylamino)but-2-enoic acid with desired properties. |

Development of Novel and Efficient Synthetic Methodologies

While methods for the synthesis of butenoic acid derivatives exist, the development of novel and more efficient synthetic routes is a continuous pursuit in organic chemistry. nih.gov Future research in this area for (E)-4-(Methylamino)but-2-enoic acid will likely focus on several key aspects aimed at improving sustainability, cost-effectiveness, and versatility.

The development of "green" synthetic methods that utilize less hazardous solvents, reduce waste generation, and employ catalytic rather than stoichiometric reagents is a major trend. For the synthesis of (E)-4-(Methylamino)but-2-enoic acid, this could involve exploring enzymatic catalysis or flow chemistry approaches. Flow chemistry, in particular, offers advantages in terms of safety, scalability, and precise control over reaction parameters.

Furthermore, the discovery of new synthetic strategies that allow for the facile introduction of diverse functional groups onto the butenoic acid scaffold would significantly expand the accessible chemical space. This could lead to the creation of libraries of derivatives with a wide range of properties for screening in various applications.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Advanced spectroscopic techniques are at the forefront of this capability, offering non-invasive and highly informative methods for process analytical technology (PAT). semanticscholar.org

For the synthesis of (E)-4-(Methylamino)but-2-enoic acid, techniques such as in-line Raman and near-infrared (NIR) spectroscopy can be employed to track the consumption of reactants and the formation of the product in real-time. semanticscholar.orgmdpi.com This allows for precise control over reaction conditions to optimize yield and minimize impurities.

| Spectroscopic Technique | Information Gained for (E)-4-(Methylamino)but-2-enoic acid Synthesis |

| Raman Spectroscopy | Provides molecular-level information about vibrational modes, allowing for the specific identification of reactants, products, and intermediates. mdpi.com |

| Near-Infrared (NIR) Spectroscopy | Monitors changes in the concentrations of organic functional groups, providing a robust method for tracking reaction progress. |

| UV/Visible Spectroscopy | Can be used for in-line monitoring of certain organic acids and aromatic compounds, offering a cost-effective option for specific applications. mdpi.com |

| Ultrafast Spectroscopy | Enables the observation of molecular dynamics on extremely short timescales, providing deep insights into reaction mechanisms. spectroscopyonline.com |

The integration of these spectroscopic tools with automated reaction systems can lead to the development of highly efficient and reproducible synthetic processes for (E)-4-(Methylamino)but-2-enoic acid.

Potential as a Synthetic Building Block in Complex Molecule Synthesis

Organic building blocks are fundamental molecular units used in the construction of more complex chemical structures. cymitquimica.comhilarispublisher.com The unique structural features of (E)-4-(Methylamino)but-2-enoic acid, including the carboxylic acid, the secondary amine, and the carbon-carbon double bond, make it a versatile building block for the synthesis of a wide array of more complex molecules. researchgate.netrsc.orgresearchgate.net

The presence of multiple reactive sites allows for a variety of chemical transformations, enabling its incorporation into larger scaffolds. For instance, the carboxylic acid can be converted into esters, amides, or other functional groups. The amine can participate in N-alkylation or N-acylation reactions, and the double bond can undergo addition or cycloaddition reactions.

This versatility makes (E)-4-(Methylamino)but-2-enoic acid a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. hilarispublisher.com Its potential as a key component in the synthesis of natural products or their analogues is also an exciting area for future exploration.

Interdisciplinary Research Approaches in Chemical Sciences

The most significant breakthroughs in science often occur at the interface of different disciplines. For (E)-4-(Methylamino)but-2-enoic acid, an interdisciplinary research approach that combines chemistry with biology, materials science, and engineering will be crucial for unlocking its full potential.

Collaboration between synthetic chemists and biologists could lead to the discovery of new biological activities and applications in medicine or agriculture. For example, derivatives of (E)-4-(Methylamino)but-2-enoic acid could be screened for their potential as enzyme inhibitors or plant growth regulators. nih.gov

Partnerships with materials scientists could explore the incorporation of this molecule into polymers or other materials to impart specific functional properties. The development of new materials with tailored characteristics is a rapidly growing field with numerous potential applications. hilarispublisher.com

Finally, collaboration with chemical engineers will be essential for scaling up the synthesis of (E)-4-(Methylamino)but-2-enoic acid and developing efficient and cost-effective manufacturing processes. This is a critical step in translating laboratory discoveries into real-world applications.

Q & A

Q. What are the optimal synthetic routes for (E)-4-(Methylamino)but-2-enoic acid, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via condensation reactions between α,β-unsaturated carboxylic acids and methylamine derivatives. For example, analogous syntheses of (E)-4-aryl-4-oxo-2-butenoic acid amides involve reacting (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid with substituted anilines under reflux in ethanol, achieving yields of 45–63% . Optimization strategies include:

- Catalyst use : Employing acid catalysts (e.g., acetic acid) to enhance reaction efficiency.

- Temperature control : Maintaining reflux conditions (70–80°C) to balance reaction rate and byproduct formation.

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate high-purity products (>99.5% by HPLC) .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ ~6.5–7.5 ppm for conjugated double bonds, δ ~170–175 ppm for carbonyl groups) confirm stereochemistry and functional groups .

- Mass Spectrometry (ESI-MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 158.0946 for C₆H₁₁NO₂) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve stereoisomers .

Q. How can physicochemical properties like solubility and stability be determined experimentally?

Methodological Answer:

- Solubility : Perform shake-flask assays in solvents (e.g., water, DMSO, ethanol) at 25°C, followed by UV-Vis spectrophotometry to quantify saturation points .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius equation) .

Advanced Research Questions

Q. What computational methods are suitable for predicting molecular interactions and electronic properties?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT-B3LYP/6-31G* for geometry optimization and frequency analysis to confirm energy minima (no imaginary frequencies) .

- Molecular Orbital Visualization : Generate 3D surfaces (van der Waals, solvent-accessible) to study electrophilic/nucleophilic regions. Tools like ChemRTP provide thermodynamic and transport property predictions .

Q. How can biological activity (e.g., antiproliferative effects) be evaluated in vitro?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7). Calculate IC₅₀ values via dose-response curves (0.1–100 µM) .

- Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for apoptosis-related proteins (e.g., caspase-3, Bcl-2) .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. MS results)?

Methodological Answer:

- Cross-Validation : Compare NMR integration ratios with MS isotopic patterns to identify impurities or stereochemical mismatches .

- Advanced Spectrometry : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling constants for E/Z isomerism .

Q. What strategies are recommended for studying metabolic pathways and toxicity?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Toxicity Screening : Use zebrafish embryos or in silico tools (e.g., ProTox-II) to predict hepatotoxicity and genotoxicity. Validate with Ames tests for mutagenicity .

Q. How can systematic reviews address conflicting data in the literature?

Methodological Answer:

- Meta-Analysis Frameworks : Follow PRISMA guidelines to screen studies, extract data, and assess bias (e.g., Newcastle-Ottawa Scale for observational studies) .

- Dose-Response Modeling : Use random-effects models to pool effect sizes across studies, adjusting for covariates (e.g., solvent polarity, assay type) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.